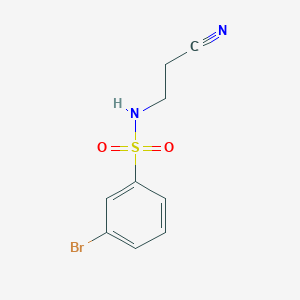
3-bromo-N-(2-cyanoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-cyanoethyl)benzenesulfonamide: is an organic compound characterized by the presence of a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-cyanoethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-cyanoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(2-cyanoethyl)benzenesulfonamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-amino-N-(2-cyano-ethyl)-benzenesulfonamide.
Oxidation: Formation of 3-bromo-N-(2-cyano-ethyl)-benzenesulfonic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3-bromo-N-(2-cyanoethyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may also be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s sulfonamide group is of particular interest in medicinal chemistry for the development of antibacterial and antifungal agents. Its derivatives may exhibit activity against a range of pathogens.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-cyanoethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.
Comparación Con Compuestos Similares
- 3-Bromo-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)benzamide
- 3-Bromo-N’-(2-cyanoethyl)benzohydrazide
- 3-bromo-N’-(2-cyanoethyl)benzenecarbohydrazide
Comparison: Compared to these similar compounds, 3-bromo-N-(2-cyanoethyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C9H9BrN2O2S |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
3-bromo-N-(2-cyanoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,6H2 |
Clave InChI |
BQJYNEHFPJULFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
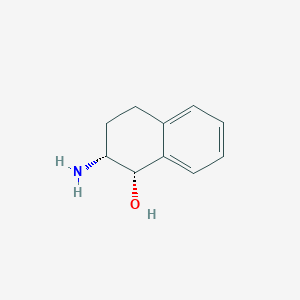
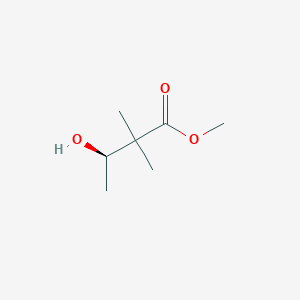
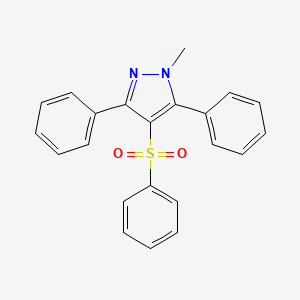
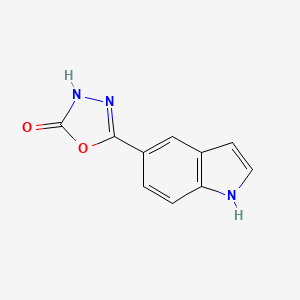
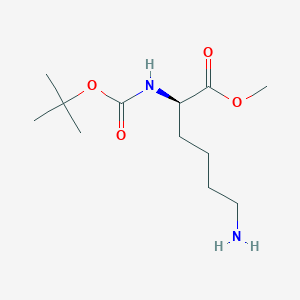
![methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
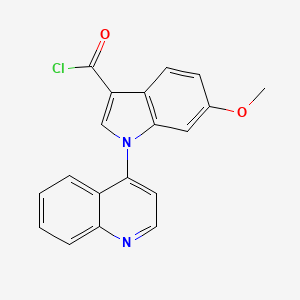
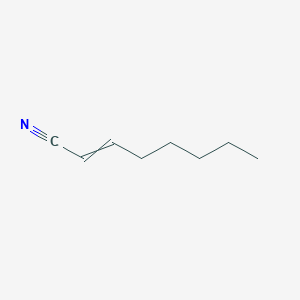
![4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine](/img/structure/B8582524.png)
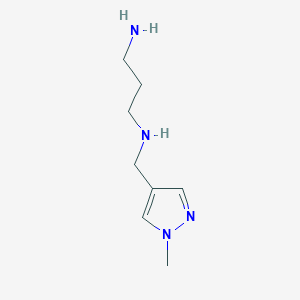
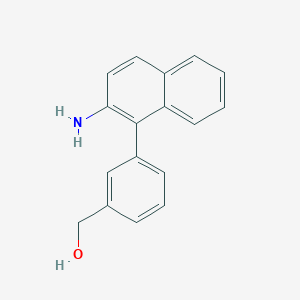
![7'-bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B8582544.png)


